sEH Inhibitory Potency: CAS 946369-85-3 BindingDB IC50 Versus Class Baselines
BindingDB records an IC50 of 0.400 nM for CAS 946369-85-3 (BDBM50591330, CHEMBL5197431) against recombinant human sEH in a fluorescent-based assay using CMNPC substrate [1]. For context, the well-characterized clinical-stage sEH inhibitor GSK2256294 (a structurally distinct urea-based inhibitor) exhibits an IC50 of 0.027 nM against recombinant human sEH in comparable assays [2], while the tool compound AUDA shows an IC50 of 69 nM against the human enzyme . However, a structural discrepancy in the BindingDB record—where the deposited SMILES corresponds to an adamantane-urea scaffold inconsistent with the pyrazinone-thioether structure—requires that this 0.400 nM value be treated with caution pending independent verification. This evidence dimension is retained to alert procurement scientists to both the reported potency claim and the annotation caveat.
| Evidence Dimension | sEH inhibitory potency (IC50, human recombinant enzyme) |
|---|---|
| Target Compound Data | IC50 = 0.400 nM (BindingDB record; structural annotation caveat applies) |
| Comparator Or Baseline | GSK2256294 IC50 = 0.027 nM; AUDA IC50 = 69 nM (human sEH); sEH inhibitor-11 IC50 = 300 nM |
| Quantified Difference | Reported IC50 is ~15-fold weaker than GSK2256294 and ~173-fold more potent than AUDA (if BindingDB value is confirmed) |
| Conditions | Fluorescent assay; recombinant human sEH; CMNPC substrate; 30°C incubation |
Why This Matters
The potency claim, if independently validated, positions this compound among sub-nanomolar sEH inhibitors—a threshold relevant for in vivo probe selection—but the structural annotation discrepancy requires that procurement decisions include confirmatory potency testing against the specific lot.
- [1] BindingDB. BDBM50591330 (CHEMBL5197431). Affinity Data: IC50 = 0.400 nM against recombinant human sEH. Assay: fluorescent-based, CMNPC substrate, 30°C. Deposited 2024-09-18. URL: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591330 View Source
- [2] Podolin PL, Bolognese BJ, Foley JF, et al. In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor. Prostaglandins Other Lipid Mediat. 2013;104-105:25-31. doi:10.1016/j.prostaglandins.2013.02.001 View Source
